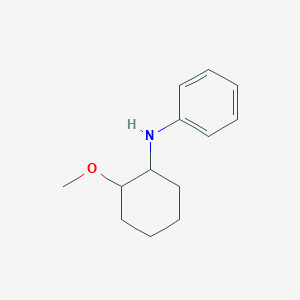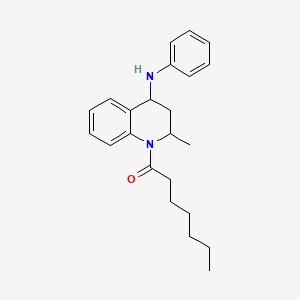
2-oxo-N-(2-phenylethyl)-2-(1-pyrrolidinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-N-(2-phenylethyl)-2-(1-pyrrolidinyl)acetamide, also known as PEPA, is a compound that has gained significant attention in the scientific community due to its potential as a research tool. PEPA is a positive allosteric modulator of AMPA receptors, which are important for synaptic plasticity and learning and memory processes in the brain. In
Wirkmechanismus
2-oxo-N-(2-phenylethyl)-2-(1-pyrrolidinyl)acetamide is a positive allosteric modulator of AMPA receptors, which are ionotropic glutamate receptors that mediate fast synaptic transmission in the brain. AMPA receptors are composed of four subunits, and this compound binds to a specific site on the receptor to enhance its activity. This results in an increase in the flow of positively charged ions into the cell, leading to an increase in synaptic strength and LTP.
Biochemical and Physiological Effects:
This compound has been shown to enhance LTP in the hippocampus, which is thought to underlie learning and memory processes. It has also been shown to increase the release of dopamine in the nucleus accumbens, a brain region important for reward and motivation. This compound has been used to investigate the role of AMPA receptors in drug addiction and depression, and has been shown to have antidepressant-like effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-oxo-N-(2-phenylethyl)-2-(1-pyrrolidinyl)acetamide is a valuable research tool for investigating the role of AMPA receptors in synaptic plasticity and learning and memory processes. It is highly selective for AMPA receptors and does not affect other glutamate receptor subtypes. However, one limitation of this compound is that it has a relatively short half-life in vivo, which can make it difficult to study its effects over longer periods of time.
Zukünftige Richtungen
There are several future directions for research involving 2-oxo-N-(2-phenylethyl)-2-(1-pyrrolidinyl)acetamide. One area of interest is the role of AMPA receptors in neurological disorders such as Alzheimer's disease and schizophrenia. Another area of interest is the development of more potent and selective positive allosteric modulators of AMPA receptors. Additionally, research is needed to better understand the long-term effects of this compound on synaptic plasticity and learning and memory processes.
Synthesemethoden
2-oxo-N-(2-phenylethyl)-2-(1-pyrrolidinyl)acetamide can be synthesized using a variety of methods, including the Buchwald-Hartwig coupling reaction and the Suzuki-Miyaura coupling reaction. One common method involves the reaction of 2-bromo-N-(2-phenylethyl)acetamide with pyrrolidine in the presence of a palladium catalyst. The resulting product is then oxidized to form this compound.
Wissenschaftliche Forschungsanwendungen
2-oxo-N-(2-phenylethyl)-2-(1-pyrrolidinyl)acetamide has been used extensively in research to study the role of AMPA receptors in synaptic plasticity and learning and memory processes. It has been shown to enhance long-term potentiation (LTP) in the hippocampus, a brain region important for learning and memory. This compound has also been used to investigate the role of AMPA receptors in drug addiction and depression.
Eigenschaften
IUPAC Name |
2-oxo-N-(2-phenylethyl)-2-pyrrolidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-13(14(18)16-10-4-5-11-16)15-9-8-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJKEFNBQHLDOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methylphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5069110.png)

![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5069123.png)




![8-methoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine](/img/structure/B5069169.png)

![N-(2-fluorophenyl)-2-[2-oxo-1-(3-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5069184.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5069188.png)

